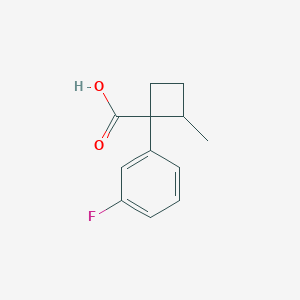![molecular formula C9H9BO4 B13078658 Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is an organic compound with the molecular formula C9H9BO4 It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronates under specific conditions. The reaction typically involves the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boron atom can participate in substitution reactions, where other groups replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
科学的研究の応用
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: It is being investigated for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound’s ability to form stable complexes with biological targets makes it a promising candidate for drug development .
類似化合物との比較
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its solubility and reactivity compared to other similar compounds. Additionally, its ability to form stable complexes with biological targets sets it apart from other boron-containing compounds .
特性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
methyl 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylate |
InChI |
InChI=1S/C9H9BO4/c1-13-9(11)7-4-2-3-6-5-14-10(12)8(6)7/h2-4,12H,5H2,1H3 |
InChIキー |
KDWMNIUPUABYMG-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


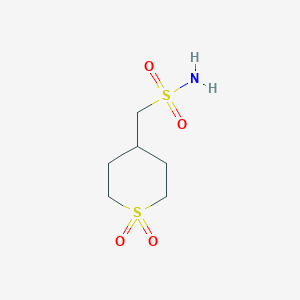
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
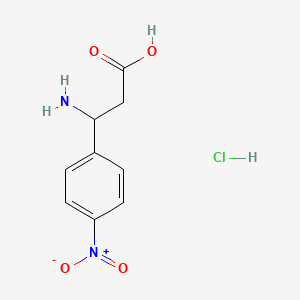
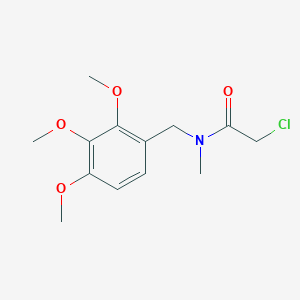



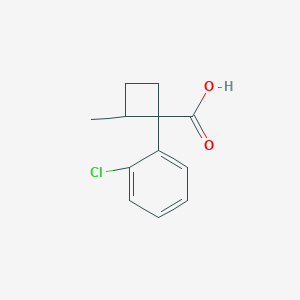
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

